molecular formula C18H21N3O B1670819 d-Lysergic acid dimethylamide CAS No. 4238-84-0

d-Lysergic acid dimethylamide

Katalognummer: B1670819
CAS-Nummer: 4238-84-0
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: FWHSERNVTGTIJE-MLGOLLRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

d-Lysergic acid dimethylamide is discontinued (DEA controlled susbtance).

Wissenschaftliche Forschungsanwendungen

Neurobiological Mechanisms and Brain Connectivity

Recent studies have focused on understanding the neurobiological mechanisms through which LSD exerts its effects on the brain. A notable study utilized resting-state functional magnetic resonance imaging to investigate how LSD influences large-scale brain connectivity patterns. The findings indicated that LSD alters network integrity and connectivity across different brain regions, particularly affecting the default mode network and enhancing connectivity between normally dissociated networks .

Table 1: Effects of LSD on Brain Connectivity

StudyMethodologyKey Findings
Nature Study (2024)rs-fMRILSD reduced integrity of several resting-state networks (RSNs) and increased between-network connectivity .
PMC Study (2023)Dynamic Causal ModelingSignificant changes in effective connectivity were observed under LSD compared to placebo, suggesting alterations in excitation/inhibition balance .

Therapeutic Potential in Psychiatric Disorders

LSD has been investigated for its therapeutic potential in treating psychiatric conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Clinical studies have demonstrated that LSD can produce significant antidepressant and anxiolytic effects. For instance, randomized clinical trials have shown that low doses of LSD can lead to substantial reductions in anxiety levels for extended periods after administration .

Case Study: Low-Dose LSD for ADHD

A recent multi-center clinical trial assessed the efficacy of repeated low doses (20 µg) of LSD over six weeks in adult patients with ADHD. The study aimed to measure improvements using standardized scales such as the Adult Attention Deficit Investigator Symptom Rating Scale. Preliminary results indicated promising outcomes, with participants experiencing notable improvements compared to placebo .

Table 2: Pharmacological Effects of LSD

Receptor SystemEffect
Serotonergic (5-HT2A)Alters perception, enhances emotional empathy .
Dopaminergic (D2)Modulates mood and cognition .
Glutamatergic (NMDA)Influences synaptic plasticity and neural connectivity .

Safety and Tolerability

Safety profiles for LSD have been assessed in various studies, indicating a generally favorable outcome when administered in controlled settings. Participants reported minimal adverse effects, and no serious complications were noted during clinical trials involving therapeutic doses . This safety record supports further exploration into the therapeutic applications of LSD.

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for d-Lysergic acid dimethylamide, and how are purity and structural integrity validated?

  • Methodology : Synthesis typically involves reacting d-lysergic acid with dimethylamine under controlled anhydrous conditions. Post-synthesis, purification via high-performance liquid chromatography (HPLC) is critical to isolate the target compound. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight verification. Purity is assessed using gas chromatography (GC) with flame ionization detection .

Q. Which analytical techniques are standard for quantifying this compound in biological samples, and how are these methods validated?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to isolate the compound from plasma or urine. Validation parameters include limits of detection (LOD), limits of quantification (LOQ), intra-/inter-day precision (<15% CV), and recovery rates. Calibration curves using deuterated internal standards (e.g., LSD-d3) improve accuracy .

Advanced Research Questions

Q. How can researchers design controlled neuropharmacological studies to evaluate this compound's effects while mitigating confounding factors?

  • Methodology : Utilize double-blind, placebo-controlled crossover designs with rigorous inclusion/exclusion criteria. Pre-dose baseline measurements (e.g., EEG, fMRI) establish individual variability. Confounding variables (e.g., diet, circadian rhythms) are minimized via standardized protocols. Animal models (e.g., rodent behavioral assays) should employ dose-response curves (0.1–1.0 mg/kg, i.p.) and compare results to known serotonergic agonists/antagonists .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across different models?

  • Methodology : Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 activity in rodents vs. humans) or administration routes (oral vs. intravenous). Systematic reviews should meta-analyze data using fixed/random-effects models, while in vitro assays (e.g., hepatocyte viability tests) isolate compound-specific toxicity from systemic effects. Dose normalization (mg/m² body surface area) improves cross-model comparability .

Q. How are metabolic pathways of this compound mapped, and what role do active metabolites play in its pharmacological profile?

  • Methodology : Radiolabeled (³H or ¹⁴C) this compound is administered in vivo, followed by LC-MS/MS analysis of plasma and urine to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. In vitro incubation with human liver microsomes clarifies CYP450 isoform involvement (e.g., CYP3A4/5). Metabolite activity is assessed via receptor-binding assays (5-HT₂A, 5-HT₂C) .

Q. What advanced statistical approaches are used to analyze dose-dependent behavioral effects in preclinical studies?

  • Methodology : Nonlinear mixed-effects modeling (NONMEM) quantifies exposure-response relationships, accounting for individual pharmacokinetic variability. Behavioral data (e.g., head-twitch responses in mice) are analyzed using repeated-measures ANOVA with post hoc corrections (e.g., Tukey’s test). Bayesian hierarchical models integrate historical data to refine dose predictions .

Q. Data Contradiction & Reproducibility

Q. How can researchers address variability in receptor-binding affinity studies for this compound?

  • Methodology : Variability often stems from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using reference ligands (e.g., ketanserin for 5-HT₂A) and validate radioligand purity via HPLC. Replicate experiments across multiple labs using shared compound batches. Meta-analyses should report heterogeneity indices (I²) to quantify inconsistency .

Q. What frameworks improve reproducibility in psychedelic research involving this compound?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw datasets in repositories (e.g., Zenodo), document experimental conditions using platforms like protocols.io , and pre-register hypotheses on Open Science Framework. Collaborative consortia (e.g., HEAL Initiative) harmonize protocols across institutions .

Eigenschaften

CAS-Nummer

4238-84-0

Molekularformel

C18H21N3O

Molekulargewicht

295.4 g/mol

IUPAC-Name

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1

InChI-Schlüssel

FWHSERNVTGTIJE-MLGOLLRUSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Isomerische SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Kanonische SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
DAM-57
N,N-dimethyllysergamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Lysergic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
d-Lysergic acid dimethylamide
Reactant of Route 3
Reactant of Route 3
d-Lysergic acid dimethylamide
Reactant of Route 4
Reactant of Route 4
d-Lysergic acid dimethylamide
Reactant of Route 5
Reactant of Route 5
d-Lysergic acid dimethylamide
Reactant of Route 6
d-Lysergic acid dimethylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.